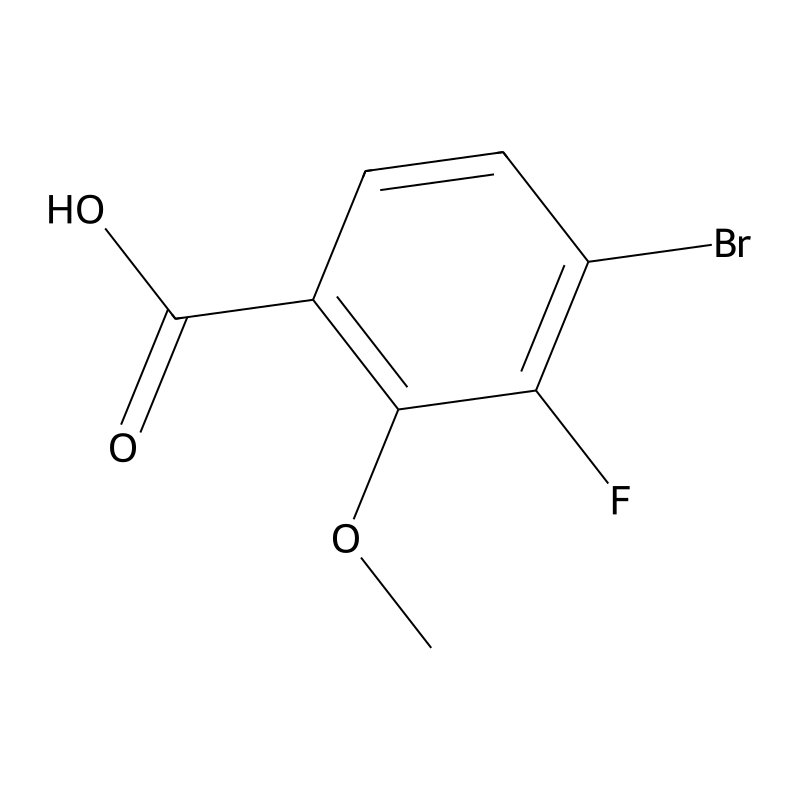4-Bromo-3-fluoro-2-methoxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalytic Protodeboronation of Pinacol Boronic Esters
Scientific Field: Organic Chemistry.
Application Summary: This research involves the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis.
Results and Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation.
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
Scientific Field: Chemical Crystallography.
Application Summary: This research involves the synthesis and characterization of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
Results and Outcomes: The structure of the synthesized molecule reveals the presence of two crystallographically unique rotomers in the lattice.
4-Bromo-3-fluoro-2-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its molecular formula is C8H6BrFO3, and it has a molecular weight of approximately 231.04 g/mol. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen atoms .
- Esterification: The compound can undergo Fischer esterification to form esters.
- Electrophilic Aromatic Substitution: The halogen substituents facilitate electrophilic attacks on the aromatic ring, enhancing reactivity.
- Conversion to Benzoyl Chloride: Treatment with thionyl chloride can convert the carboxylic acid into benzoyl chloride, which can further participate in Friedel-Crafts acylation reactions.
Research indicates that 4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits potential biological activity, particularly in medicinal chemistry. The compound’s solubility in methanol suggests favorable pharmacokinetics, potentially leading to good bioavailability. Its derivatives have been explored for therapeutic applications, including treatments for neurodegenerative diseases like Alzheimer’s .
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid typically involves several steps:
- Bromination: Introduction of the bromine atom onto the aromatic ring.
- Fluorination: Incorporation of the fluorine atom using fluorinating agents.
- Methoxylation: Addition of a methoxy group via methylation reactions.
- Carboxylation: Formation of the carboxylic acid functional group through hydrolysis or other methods.
Various synthetic routes have been documented, emphasizing high purity and yield in the final product .
4-Bromo-3-fluoro-2-methoxybenzoic acid finds applications in several fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
- Agrochemicals: Utilized in developing herbicides and pesticides.
- Material Science: Employed in creating novel materials with specific electronic properties due to its fluorinated structure .
Studies on interaction effects highlight the compound's potential interactions with biological systems. The presence of halogen atoms may enhance binding affinity to certain biological targets, making it a candidate for further pharmacological studies. Environmental factors such as pH and temperature can influence its stability and reactivity, impacting its efficacy in biological applications .
Several compounds share structural similarities with 4-Bromo-3-fluoro-2-methoxybenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-fluoro-3-methoxybenzoic acid | C8H6BrFNO3 | Different position of methoxy and fluoro groups |
| 3-Fluoro-4-methoxybenzoic acid | C8H9FNO3 | Lacks bromine; focuses on methoxy and fluoro groups |
| 4-Bromo-3-methoxybenzoic acid | C8H9BrO3 | No fluorine; highlights bromine and methoxy presence |
These compounds exhibit unique reactivity profiles and biological activities due to variations in their substituents, making them valuable in diverse synthetic applications .








